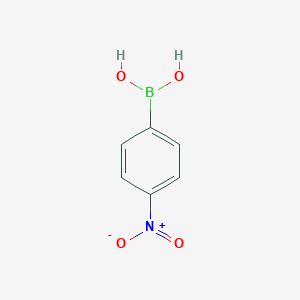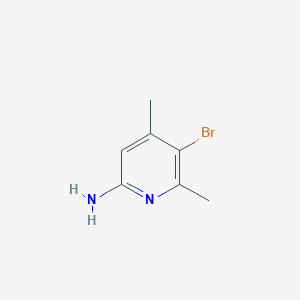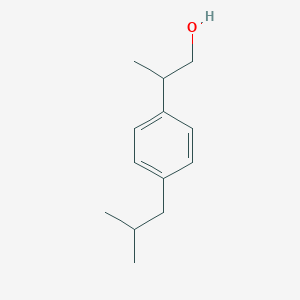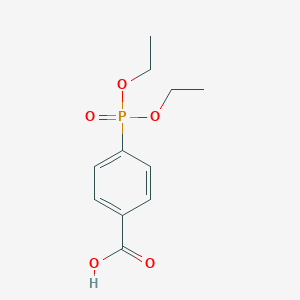
4-(Diethoxyphosphoryl)benzoic acid
カタログ番号 B129804
CAS番号:
1527-34-0
分子量: 258.21 g/mol
InChIキー: RJRFVLZYAYSKHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
4-(Diethoxyphosphoryl)benzoic acid is a chemical compound with the molecular formula C11H15O5P . It has a molecular weight of 258.21 g/mol. It is a solid substance .
Physical And Chemical Properties Analysis
4-(Diethoxyphosphoryl)benzoic acid is a solid substance . Its molecular weight is 258.21 g/mol. Other physical and chemical properties such as density, melting point, and boiling point are not explicitly mentioned in the search results.科学的研究の応用
Synthetic Chemistry and Catalysis
- Mitsunobu Reaction Enhancement : The use of benzoic acid derivatives, like 4-(Diphenylphosphino)benzoic acid, facilitates the Mitsunobu reaction, acting as a bifunctional reagent for reductant and pronucleophile roles. This allows for stereospecific inversion of secondary alcohols to esters, highlighting the potential utility of similar diethoxyphosphoryl compounds in synthetic pathways (Natsuko Muramoto et al., 2013).
- Preparation of α-Ketophosphonate Derivatives : The Passerini reaction utilizing α-ketophosphonates and benzoic acid derivatives leads to efficient synthesis of complex organic molecules. This showcases the versatility of diethoxyphosphoryl benzoates in constructing diverse molecular architectures (J. Azizian et al., 2011).
Molecular Recognition and Biosensing
- Development of Broad-specificity Immunoassays : Monoclonal antibodies against diethoxyphosphoryl-related haptens have been developed for the detection of organophosphorus pesticides. This demonstrates the potential of diethoxyphosphoryl benzoic acid analogs in environmental monitoring and pesticide detection (Zhenlin Xu et al., 2010).
Material Science and Polymer Chemistry
- Polyaniline Doping : Benzoic acid derivatives have been used as dopants for polyaniline, affecting its electrical conductivity. This suggests that diethoxyphosphoryl benzoic acid could play a role in tuning the properties of conducting polymers for electronic applications (C. A. Amarnath et al., 2005).
特性
IUPAC Name |
4-diethoxyphosphorylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O5P/c1-3-15-17(14,16-4-2)10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRFVLZYAYSKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)C(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378642 | |
| Record name | 4-(diethoxyphosphoryl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diethoxyphosphoryl)benzoic acid | |
CAS RN |
1527-34-0 | |
| Record name | 4-(diethoxyphosphoryl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


To a solution of 4-(diethoxyphosphoryl)-benzoic acid ethyl ester (2b) (2.46 g, 8.59 mmol) in methanol (86 mL) was slowly added lithium hydroxide (monohydrate, 0.36 g, 8.59 mmol) in water (86 mL). The resulting reaction mixture was stirred at room temperature for 4 hours. The reaction mixture was concentrated to remove methanol and diluted with brine, then extracted with EtOAc (3×100 mL) until the aqueous layer showed little or no evidence of product by HPLC. The combined organics were dried over Na2SO4 and concentrated on a rotary evaporator. The desired product was purified by crystallization from hexane/ethyl acetate (2.37 g), m.p. 101° C. 1H NMR (300 MHz, CDCl3) δ (ppm)): 1.27 (t, J=7.03 Hz, 6H), 4.03 (q, J=7.03 Hz, 4H), 7.85 (m, 2H), 8.09 (m, 2H), 12.65 (bs, 1H). 31P NMR (121 MHz, CDCl3) δ21.611.
Quantity
2.46 g
Type
reactant
Reaction Step One



試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


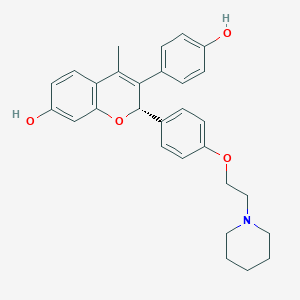
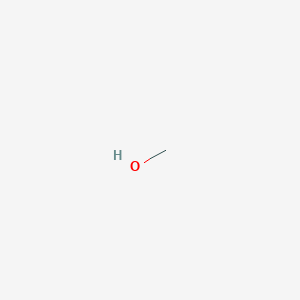
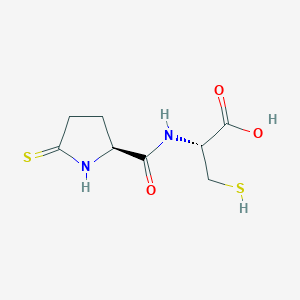
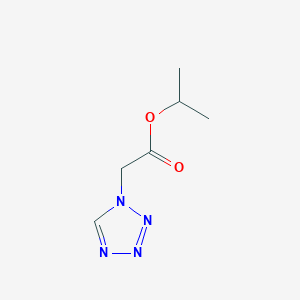
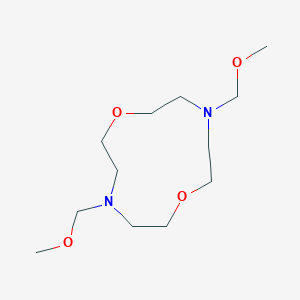
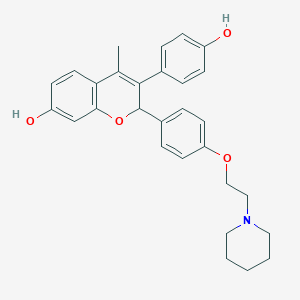
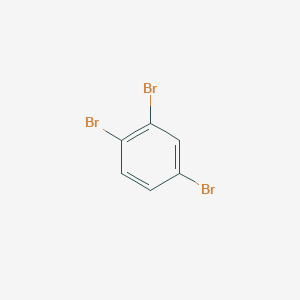
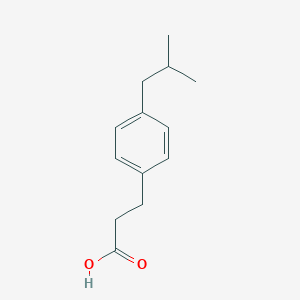
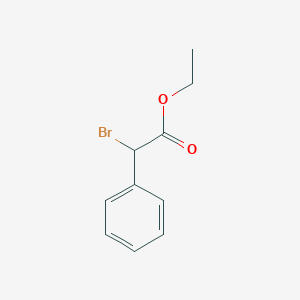
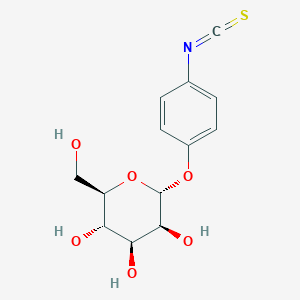
![N-[(2-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B129747.png)
